![molecular formula C10H9N3O2 B14162044 (E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridine derivative with an appropriate pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocyclic ring and have diverse biological activities
Uniqueness
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid is unique due to its specific structural features and the presence of an amino group, which can influence its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-8-6(1-2-9(14)15)4-12-10(8)13-5-7/h1-5H,11H2,(H,12,13)(H,14,15)/b2-1+ |
InChI-Schlüssel |
PFJSFNKRRPVZGM-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=NC2=C1C(=CN2)/C=C/C(=O)O)N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CN2)C=CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
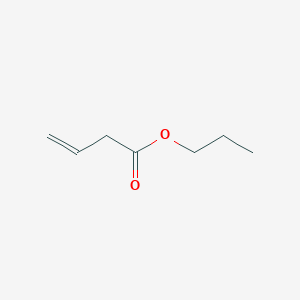
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
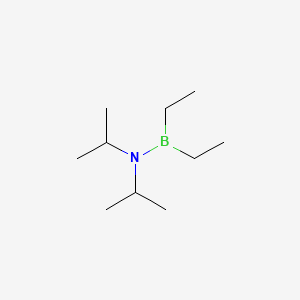
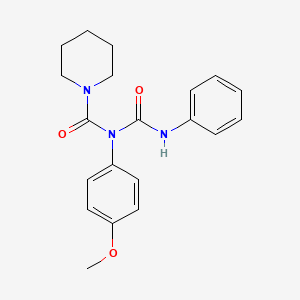
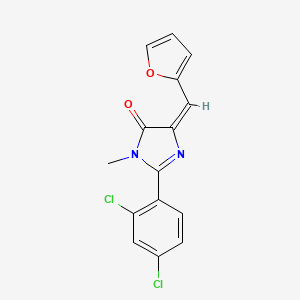
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
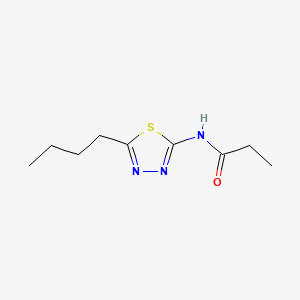
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
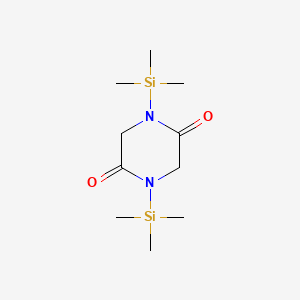

![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

